

FTIR Spectroscopy Identification Guide: 2-Amino-1-(3-aminophenyl)ethanol

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Compound of Interest

Compound Name:	2-Amino-1-(3-aminophenyl)ethanol
CAS No.:	754916-16-0
Cat. No.:	B13799865

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Executive Summary

This technical guide provides a definitive framework for the identification of **2-Amino-1-(3-aminophenyl)ethanol** using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of adrenergic agents and a structural analog to phenylephrine, precise characterization is required to distinguish it from positional isomers (ortho/para) and synthetic precursors (nitro-derivatives).

This guide moves beyond simple peak listing. It establishes a causal link between the molecule's specific meta-substituted aromatic/aliphatic diamine structure and its spectral fingerprint, providing a robust protocol for purity verification and structural confirmation.

Molecular Fingerprint Analysis

The infrared spectrum of **2-Amino-1-(3-aminophenyl)ethanol** is complex due to the presence of four distinct functional moieties:

- Aromatic Primary Amine (Ring-NH)

)

- Aliphatic Primary Amine (Side chain -CH

-NH

)

- Secondary Alcohol (Benzylic -CH(OH)-)
- Meta-Disubstituted Benzene Ring

Diagnostic Peak Assignments

The following table synthesizes theoretical vibrational modes with empirical data from structurally related phenethylamines.

Frequency Region (cm ⁻¹)	Functional Group	Vibrational Mode	Diagnostic Significance
3200 – 3450	Amine (NH) & Alcohol (OH)	N-H / O-H Stretching	Complex Overlap. Primary amines show doublets (sym/asym). Here, the aliphatic and aromatic NH bands overlap with the broad O-H stretch (H-bonded).
3000 – 3100	Aromatic Ring	C-H Stretching (sp ²)	Weak, sharp bands above 3000 cm ⁻¹ confirm aromaticity.
2850 – 2960	Alkyl Chain	C-H Stretching (sp ³)	Methylene (-CH ₂ -) and Methine (-CH-) stretches from the ethanol side chain.
1580 – 1650	Primary Amine	N-H Bending (Scissoring)	Strong band. Differentiates amines from alcohols (which lack this mode).
1450 – 1600	Benzene Ring	C=C Ring Stretching	Usually 2-3 bands (approx. 1600, 1500, 1450) confirming the aromatic skeleton.
1250 – 1340	Aromatic Amine	C-N Stretching	Critical Marker. Stronger and at higher frequency than aliphatic C-N due to resonance with the ring.

1050 – 1200	Alcohol / Aliphatic Amine	C-O / C-N Stretching	Mixed region. Secondary alcohols (benzylic) typically show strong C-O stretch ~1050–1100 cm ⁻¹ .
750 – 810	Meta-Substituted Ring	C-H Out-of-Plane (oop) Wag	Isomer Differentiator. Corresponds to 3 adjacent hydrogens on the ring.
680 – 710	Meta-Substituted Ring	Ring Puckering	Isomer Differentiator. Often absent in para- isomers.

Comparative Analysis: Performance vs. Alternatives

In drug development, "identification" is synonymous with "differentiation." You must prove the compound is not its precursor or its isomer.

Scenario A: Differentiating from Precursor (Synthesis Monitoring)

Precursor: 2-Amino-1-(3-nitrophenyl)ethanol (or the di-nitro analog). Objective: Confirm complete reduction of the nitro group to the amine.

Feature	Target: 3-Aminophenyl Derivative	Precursor: 3-Nitrophenyl Derivative
Nitro Bands	Absent	Present: Strong asymmetric stretch at $\sim 1530\text{--}1550\text{ cm}^{-1}$ and symmetric stretch at $\sim 1350\text{ cm}^{-1}$.
Amine Bands	Enhanced: Strong N-H scissoring ($\sim 1600\text{ cm}^{-1}$) and C-N aromatic stretch ($\sim 1280\text{ cm}^{-1}$).	Weak/Partial: Only the aliphatic amine signals are present (if unreduced).
Logic	Disappearance of 1530/1350 peaks is the primary endpoint for reaction completion.	

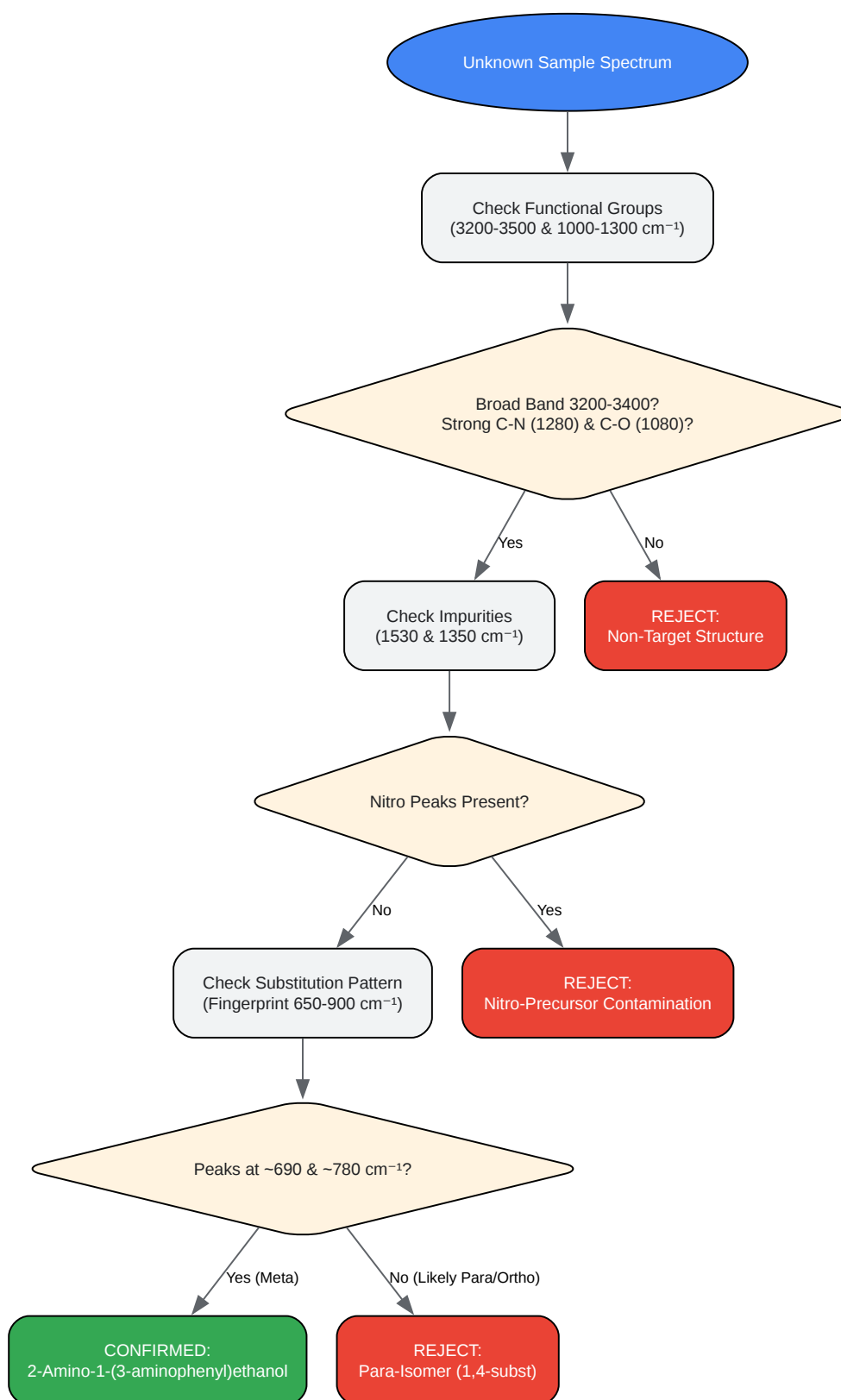
Scenario B: Differentiating from Positional Isomers (Purity)

Alternative: 2-Amino-1-(4-aminophenyl)ethanol (Para-isomer). Objective: Verify meta-substitution pattern.

Spectral Region	Meta-Isomer (Target)	Para-Isomer (Impurity)
Fingerprint ($600\text{--}900\text{ cm}^{-1}$)	Two distinct bands: 1. $\sim 750\text{--}810\text{ cm}^{-1}$ (3 adjacent H) 2. $\sim 690\text{ cm}^{-1}$ (Ring deformation)	One dominant band: $\sim 800\text{--}850\text{ cm}^{-1}$ (2 adjacent H) Lacks the $\sim 690\text{ cm}^{-1}$ ring puckering band.
Overtone ($1660\text{--}2000\text{ cm}^{-1}$)	Three weak bands (pattern specific to 1,3-subst).	Two weak bands (pattern specific to 1,4-subst).

Visualizing the Identification Logic

The following diagram illustrates the decision tree for confirming the identity of **2-Amino-1-(3-aminophenyl)ethanol** using FTIR data.



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Caption: Logical workflow for spectral validation, prioritizing functional group confirmation followed by impurity exclusion and isomer differentiation.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic water absorption masking the amine/hydroxyl region), follow this standardized protocol.

Method: KBr Pellet Transmission (Preferred)

Transmission mode is preferred over ATR for this compound to resolve the complex fingerprint region ($600\text{--}900\text{ cm}^{-1}$) without the path-length distortion common in ATR.

- Sample Preparation:
 - Dry the sample of **2-Amino-1-(3-aminophenyl)ethanol** in a vacuum desiccator for 24 hours to remove surface moisture.
 - Mix 1–2 mg of sample with 200 mg of spectroscopic grade Potassium Bromide (KBr).
 - Grind intimately in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).
- Pellet Formation:
 - Press the mixture at 8–10 tons of pressure for 2 minutes under vacuum to form a transparent pellet.
- Acquisition:
 - Resolution: 4 cm^{-1} (standard) or 2 cm^{-1} (high res for fingerprinting).
 - Scans: 32 scans minimum.
 - Background: Pure KBr pellet (blank).
- Data Processing:
 - Apply baseline correction.

- Normalize to the strongest peak (likely the C-O or C-N stretch) for comparative overlay.

References

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Sources

- [1. 1-\(3-Aminophenyl\)ethanol | C8H11NO | CID 222461 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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